N-(3-Benzyl-5-phenylpyrazin-2-yl)-2-(furan-2-yl)acetamide
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Overview
Description
N-(3-Benzyl-5-phenylpyrazin-2-yl)-2-(furan-2-yl)acetamide is a complex organic compound that features a pyrazine ring substituted with benzyl and phenyl groups, as well as a furan ring attached to an acetamide moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Benzyl-5-phenylpyrazin-2-yl)-2-(furan-2-yl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrazine Ring: Starting with appropriate precursors, the pyrazine ring can be synthesized through cyclization reactions.
Substitution Reactions: Benzyl and phenyl groups can be introduced via substitution reactions using suitable reagents.
Attachment of the Furan Ring: The furan ring can be attached through coupling reactions.
Formation of the Acetamide Moiety:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the benzyl group.
Reduction: Reduction reactions could target the pyrazine ring or the acetamide moiety.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(3-Benzyl-5-phenylpyrazin-2-yl)-2-(furan-2-yl)acetamide could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Possible applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, such compounds might interact with enzymes, receptors, or other proteins, influencing various molecular pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-(3-Benzyl-5-phenylpyrazin-2-yl)-2-(thiophen-2-yl)acetamide: Similar structure with a thiophene ring instead of a furan ring.
N-(3-Benzyl-5-phenylpyrazin-2-yl)-2-(pyridin-2-yl)acetamide: Contains a pyridine ring instead of a furan ring.
Uniqueness
The uniqueness of N-(3-Benzyl-5-phenylpyrazin-2-yl)-2-(furan-2-yl)acetamide lies in its specific combination of functional groups and rings, which may confer unique biological or chemical properties compared to its analogs.
Properties
Molecular Formula |
C23H19N3O2 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-(3-benzyl-5-phenylpyrazin-2-yl)-2-(furan-2-yl)acetamide |
InChI |
InChI=1S/C23H19N3O2/c27-22(15-19-12-7-13-28-19)26-23-20(14-17-8-3-1-4-9-17)25-21(16-24-23)18-10-5-2-6-11-18/h1-13,16H,14-15H2,(H,24,26,27) |
InChI Key |
SGNAEEQPPHGYPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=CN=C2NC(=O)CC3=CC=CO3)C4=CC=CC=C4 |
Origin of Product |
United States |
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